4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C15H12ClN5 and its molecular weight is 297.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles has been described, providing insights into their crystal structure determination and antiproliferative activity against human cancer cell lines. The study highlights the potential tautomeric forms and hydrogen bonding in forming dimers and 2D chains, indicating the structural complexity and versatility of these compounds (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antiproliferative and Antitumor Activities
- Research on [1,2,4]triazino[4,5-a]benzimidazole derivatives has shown significant antitumor activity, particularly against human breast adenocarcinoma cell lines (MCF7), with specific compounds demonstrating potent effects. This suggests the therapeutic potential of these compounds in cancer treatment (El-Nassan, 2012).
Antimicrobial Activities
- Some derivatives, including those incorporating triazole and benzimidazole frameworks, have exhibited antimicrobial activities against various microorganisms. This underscores their potential as a foundation for developing new antimicrobial agents (Bektaş et al., 2007).
DNA Interactions
- Triazine–benzimidazole conjugates have been synthesized and characterized, with studies on their interactions with calf thymus DNA (ct-DNA) using spectroscopic, viscometric techniques, and molecular modelling. These interactions suggest applications in molecular biology and potential therapeutic uses (Singla, Luxami, & Paul, 2016).
Organic Electronics
- Bipolar molecules containing triphenylamine and benzimidazole moieties have been prepared for use in organic light-emitting diodes (OLEDs), highlighting the role of these compounds in developing electronic and photonic materials due to their excellent thermal stability and solution processability (Ge et al., 2008).
Mechanism of Action
Target of Action
The compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others . .
Mode of Action
It’s known that 1,2,4-triazine derivatives can interact with various biological targets leading to a wide range of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFDJSSMKHRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420876 | |
Record name | 4-(4-Chlorophenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306288-55-1 | |
Record name | 4-(4-Chlorophenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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